An In-depth Technical Guide to (S)-chroman-3-amine hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide to (S)-chroman-3-amine hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
This guide provides a comprehensive technical overview of (S)-chroman-3-amine hydrochloride, a pivotal chiral building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, stereoselective synthesis, detailed characterization, and its significant applications as a privileged scaffold in modern therapeutics, particularly in the realm of neurological and inflammatory disorders.
Introduction: The Strategic Importance of (S)-chroman-3-amine hydrochloride
(S)-chroman-3-amine hydrochloride is a chiral heterocyclic compound featuring a chroman core with an amine group at the stereogenic center of the 3-position.[1] Its significance in medicinal chemistry stems from the integration of a rigid bicyclic system with a chiral amine, a common pharmacophore in many biologically active molecules.[2] The phenethylamine backbone embedded within its structure is a privileged motif found in numerous endogenous neurotransmitters and active pharmaceutical ingredients, making it an invaluable template for the design of novel ligands, particularly for G protein-coupled receptors (GPCRs).[1] The specific (S)-enantiomer is of particular interest, as stereochemistry is a critical determinant of pharmacological activity and selectivity, profoundly influencing how a molecule interacts with its biological target.[2]
Physicochemical and Structural Properties
The fundamental properties of (S)-chroman-3-amine hydrochloride are summarized below, providing essential information for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | [3] |
| CAS Number | 211506-60-4 | [3] |
| Molecular Formula | C₉H₁₂ClNO | [3] |
| Molecular Weight | 185.65 g/mol | [3] |
| Canonical SMILES | Cl.N[C@@H]1COC2=CC=CC=C2C1 | [3] |
| Purity | Typically >95% | [4] |
| Physical Form | Solid | |
| Storage | Store at room temperature in a dry, cool place. | [4] |
Enantioselective Synthesis of (S)-chroman-3-amine
The synthesis of enantiomerically pure (S)-chroman-3-amine is crucial for its use in drug development. While several methods exist for the synthesis of chroman-3-amines, including the reduction of chroman-3-one oxime, achieving high enantioselectivity often requires specialized asymmetric techniques.[5] A highly effective and widely cited method is the asymmetric hydrogenation of an N-acylated enamine derived from chroman-3-one, utilizing a chiral catalyst.[2]
Detailed Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from established methodologies for the asymmetric hydrogenation of enamides.[2]
-
Preparation of the N-Acetyl Enamine Intermediate:
-
To a solution of chroman-3-one (1 equivalent) in a suitable solvent such as toluene, add N-acetamide (1.1 equivalents) and a Lewis acid catalyst like Ti(OEt)₄ (1.1 equivalents).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove ethanol.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and purify the crude product by flash chromatography on silica gel to yield the N-acetyl enamine.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, dissolve the N-acetyl enamine (1 equivalent) in degassed methanol.
-
Add the chiral catalyst system, for example, a pre-catalyst such as [Ru(COD)(2-methylallyl)₂] (e.g., 0.02 mol%) and a chiral phosphine ligand like (S)-Synphos (e.g., 0.022 mol%).
-
Stir the mixture for a brief period (e.g., 10-15 minutes) to allow for catalyst formation.
-
Transfer the solution to a stainless-steel autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction at room temperature for 12-24 hours.
-
-
Deprotection and Salt Formation:
-
Carefully release the hydrogen pressure and remove the solvent under reduced pressure.
-
Hydrolyze the resulting N-acetyl-(S)-chroman-3-amine by refluxing with aqueous hydrochloric acid (e.g., 6M HCl).
-
After hydrolysis is complete (monitored by TLC), cool the solution and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine into an organic solvent like dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal or isopropanolic HCl.
-
The (S)-chroman-3-amine hydrochloride will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
-
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.
Typical Protocol:
-
Column: A chiral stationary phase column, such as a Daicel Chiralcel OD-H or similar, is typically effective.[2]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase.[2]
-
Flow Rate: A flow rate of 1.0-2.0 mL/min is generally used.[2]
-
Detection: UV detection at a wavelength where the chroman core absorbs (e.g., 211 nm or 280 nm).[2]
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. High-quality synthesis should yield an e.e. of >98%.
Spectroscopic Data
While a publicly available, fully assigned spectrum for (S)-chroman-3-amine hydrochloride is not readily found in peer-reviewed literature, the expected spectral characteristics can be inferred from the known properties of amines and chromane structures.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~6.7-7.2 ppm), benzylic protons (-OCH₂- and -CH₂-CH(N)-) will appear as complex multiplets in the range of ~2.8-4.5 ppm. The chiral proton (-CH(NH₂)-) will also be in this region. The amine protons (-NH₃⁺) may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons (~115-155 ppm), benzylic carbons (-OCH₂- and -CH₂-) in the range of ~25-70 ppm, and the carbon bearing the amine group (-CH(NH₂)-) will also be in this aliphatic region. |
| IR Spectroscopy | N-H stretching of the primary ammonium salt (-NH₃⁺) will show broad absorptions in the 2400-3200 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. C-N stretching will appear in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching bands will be present around 1450-1600 cm⁻¹.[6][7][8] |
| Mass Spectrometry | The molecular ion (M⁺) for the free base (C₉H₁₁NO) would be at m/z = 149.1. The hydrochloride salt will likely show the protonated molecular ion [M+H]⁺ at m/z = 150.1 in ESI-MS. Fragmentation would likely involve cleavage of the side chain. |
Applications and Mechanism of Action in Drug Discovery
(S)-chroman-3-amine serves as a critical scaffold for developing selective ligands for several important biological targets, with significant potential in treating neurological and inflammatory conditions.
Targeting Serotonin and Sigma Receptors
Research has identified chroman-3-amine derivatives as potent ligands for the 5-HT₂B serotonin receptor and the sigma-1 (σ₁) receptor, with affinities in the low nanomolar range.[1]
| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |
| Racemic 3-amino-chromane | 5-HT₂B | 20 nM | [1] |
| Racemic 3-amino-chromane | σ₁ | 16 nM | [1] |
The high affinity and selectivity of these derivatives underscore the value of the chroman-3-amine core in designing targeted therapies.
Mechanism of Action and Therapeutic Potential
Neuroprotection via Sigma-1 Receptor Modulation:
The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5] It plays a crucial role in regulating cellular calcium homeostasis, ER stress, and neuronal plasticity.[5]
Ligands that bind to the σ₁ receptor, such as derivatives of (S)-chroman-3-amine, can promote neuronal survival under conditions of oxidative stress.[1] This neuroprotective effect is mediated through several pathways:
-
Modulation of Calcium Signaling: The σ₁ receptor interacts with inositol triphosphate (IP₃) receptors at the ER, stabilizing calcium signaling between the ER and mitochondria, which is critical for cellular bioenergetics and preventing apoptosis.[2]
-
Attenuation of ER Stress: As a chaperone protein, the σ₁ receptor helps to mitigate the unfolded protein response, a key contributor to neuronal death in neurodegenerative diseases.[2]
-
Promotion of Neurotrophic Factors: Activation of the σ₁ receptor can lead to increased expression of brain-derived neurotrophic factor (BDNF), which supports neuronal growth and survival.[5]
-
Activation of Antioxidant Pathways: The σ₁ receptor can signal through the Nrf2 transcriptional pathway, leading to the upregulation of antioxidant enzymes like SOD1.[2]
These mechanisms make σ₁ receptor ligands derived from the (S)-chroman-3-amine scaffold promising candidates for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[9][10][11][12]
Anti-Inflammatory Potential via 5-HT₂B Receptor Interaction:
The 5-HT₂B receptor, a Gq/G₁₁-coupled GPCR, is involved in various physiological processes, including the regulation of inflammatory responses.[13][14]
Activation of the 5-HT₂B receptor initiates a cascade involving the stimulation of phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[14] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and the MAPK/ERK signaling pathway.[14] By designing selective antagonists or biased agonists based on the (S)-chroman-3-amine scaffold, it is possible to modulate these pathways. Preclinical studies using animal models of inflammation, such as carrageenan-induced paw edema, have demonstrated the anti-inflammatory potential of chroman derivatives.[15] This suggests that compounds derived from this scaffold could be developed for treating inflammatory diseases.
Conclusion
(S)-chroman-3-amine hydrochloride represents a highly valuable and versatile chiral building block in contemporary drug discovery. Its rigid, stereodefined structure and embedded phenethylamine motif provide an excellent starting point for the synthesis of potent and selective ligands for challenging targets like the σ₁ and 5-HT₂B receptors. The demonstrated potential for neuroprotective and anti-inflammatory activity, grounded in well-defined signaling pathways, makes this scaffold a compelling focus for further research and development in the pursuit of novel therapeutics for complex diseases.
References
-
Rousseaux, C. G., & Greene, A. M. (2016). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 9, 493. [Link]
-
Grisanti, L. A., & de Meireles, L. R. (2016). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Neural Regeneration Research, 11(1), 70–73. [Link]
-
Porter, M. R., Xiao, H., Wang, J., Smith, S. B., & Topczewski, J. J. (2019). 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(10), 1436–1442. [Link]
-
Wikipedia. (n.d.). 5-HT2B receptor. Retrieved from [Link]
-
Nebigil, C. G., Launay, J. M., Hickel, P., Tournois, C., & Maroteaux, L. (2000). 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways. Proceedings of the National Academy of Sciences, 97(6), 2591–2596. [Link]
-
Appchem. (n.d.). (S)-chroman-3-amine hydrochloride. Retrieved from [Link]
-
ChemSrc. (n.d.). 3-Chromanamine, hydrochloride. Retrieved from [Link]
-
Dhawan, B. N., & Srimal, R. C. (1973). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). British Journal of Pharmacology, 49(1), 64–73. [Link]
-
Supporting information for an unspecified article. (n.d.). [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Dias, K. S. L., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
-
Sharma, R., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 12(10), 1646-1668. [Link]
-
Appchem. (n.d.). (S)-chroman-3-amine hydrochloride. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Holmes, A., et al. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 18(11), 4119-4131. [Link]
-
Royal Society of Chemistry. (n.d.). S1 Copies of by 1H and 13C NMR spectra. [Link]
-
Dias, K. S. L., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
-
Dias, K. S. L., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
-
LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-chromanamine, n-methyl-, hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 2. Aminochrome Induces Neuroinflammation and Dopaminergic Neuronal Loss: A New Preclinical Model to Find Anti-inflammatory and Neuroprotective Drugs for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. appchemical.com [appchemical.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Frontiers of Neuroinflammation: New Horizons in Research and Treatment | MDPI [mdpi.com]
- 11. Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. csustan.edu [csustan.edu]
